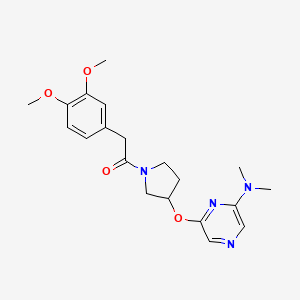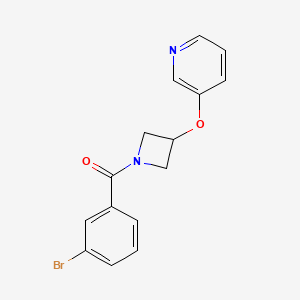
(3-Bromophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as BPOAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPOAM is a synthetic compound that has been synthesized using various methods, and its unique chemical structure has been the focus of many studies.
作用機序
The mechanism of action of (3-Bromophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. In Alzheimer's disease, this compound has been shown to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques, which are believed to contribute to the development of the disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the inhibition of enzymes involved in the formation of beta-amyloid plaques. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
The advantages of using (3-Bromophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone in lab experiments include its unique chemical structure, which allows for the study of its potential applications in various fields. However, the synthesis of this compound is complex and requires specialized knowledge and equipment, which may limit its use in certain laboratories.
将来の方向性
There are several future directions for research on (3-Bromophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, including the development of new synthetic methods for its production, the study of its potential applications in other fields, such as energy storage and conversion, and the investigation of its potential side effects and toxicity. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
(3-Bromophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can be synthesized using various methods, including the reaction between 3-bromophenylboronic acid and 3-(pyridin-3-yloxy)azetidin-1-yl)methanone in the presence of palladium catalysts. Another method involves the reaction between 3-bromophenylacetic acid and 3-(pyridin-3-yloxy)azetidine in the presence of a coupling agent. The synthetic methods used to produce this compound are complex and require specialized knowledge and equipment.
科学的研究の応用
(3-Bromophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease. In material science, this compound has been studied for its potential use in the development of new materials with unique properties. In catalysis, this compound has been studied for its potential use as a catalyst in various chemical reactions.
特性
IUPAC Name |
(3-bromophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-12-4-1-3-11(7-12)15(19)18-9-14(10-18)20-13-5-2-6-17-8-13/h1-8,14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLJYJZJEUBJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2783014.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(1-phenylethyl)propanamide](/img/structure/B2783016.png)
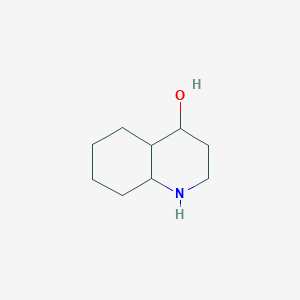
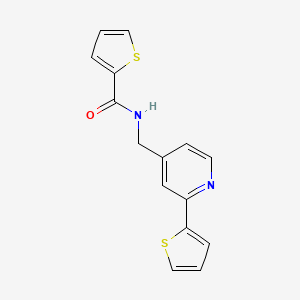
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2783021.png)
![2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2783024.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2783025.png)



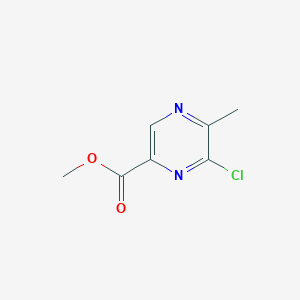
![N-[2-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2783031.png)

